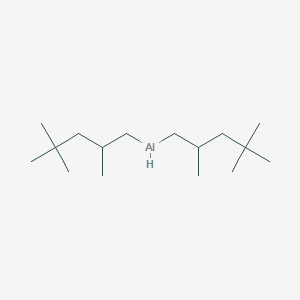
Hydrobis(2,4,4-trimethylpentyl)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrobis(2,4,4-trimethylpentyl)aluminium is an organoaluminium compound with the molecular formula C16H35Al. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrobis(2,4,4-trimethylpentyl)aluminium can be synthesized through the reaction of aluminium hydride with 2,4,4-trimethylpentyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the aluminium hydride .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process often includes steps such as distillation and purification to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrobis(2,4,4-trimethylpentyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The compound can participate in substitution reactions where the hydride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include aluminium halides, aluminium oxides, and various organoaluminium compounds .
Applications De Recherche Scientifique
Hydrobis(2,4,4-trimethylpentyl)aluminium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery.
Industry: This compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which hydrobis(2,4,4-trimethylpentyl)aluminium exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still being studied, but they are believed to include both covalent and non-covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4,4-trimethylpentyl)phosphinic Acid: This compound shares a similar structure but contains a phosphinic acid group instead of an aluminium hydride group.
Bis(2,4,4-trimethylpentyl)phosphinate: Another similar compound that contains a phosphinate group.
Uniqueness
Hydrobis(2,4,4-trimethylpentyl)aluminium is unique due to its specific aluminium hydride group, which imparts distinct chemical properties and reactivity compared to its phosphinic and phosphinate counterparts. This uniqueness makes it particularly valuable in certain catalytic and synthetic applications .
Propriétés
Numéro CAS |
84012-67-9 |
|---|---|
Formule moléculaire |
C16H35Al |
Poids moléculaire |
254.43 g/mol |
Nom IUPAC |
bis(2,4,4-trimethylpentyl)alumane |
InChI |
InChI=1S/2C8H17.Al.H/c2*1-7(2)6-8(3,4)5;;/h2*7H,1,6H2,2-5H3;; |
Clé InChI |
RIAYWWDCGFUPJC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C)C[AlH]CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



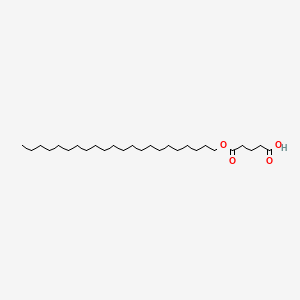
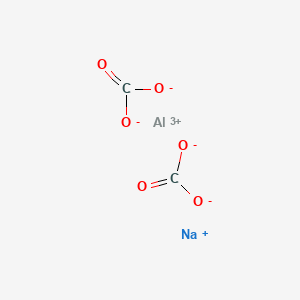
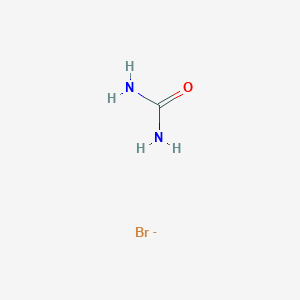
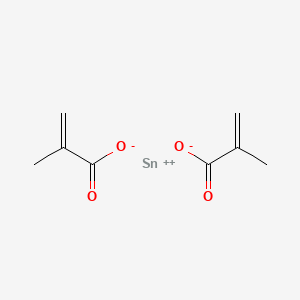

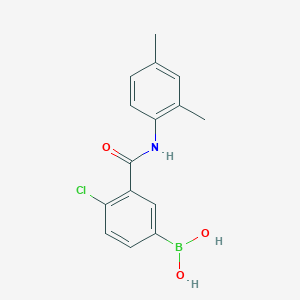






![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
